What are the properties of 3-Oxo-4-(4-methylphenyl)butanoic acid?
What are the properties of 3-Oxo-4-(4-methylphenyl)butanoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-4-(4-methylphenyl)butanoic acid, also frequently referred to as 4-(4-methylphenyl)-4-oxobutanoic acid or 3-(4-methylbenzoyl)propionic acid, is a keto acid of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications, particularly as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, its importance as a key intermediate in the development of agrochemicals and pharmaceuticals is well-established.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Oxo-4-(4-methylphenyl)butanoic acid is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Chemical and Physical Properties of 3-Oxo-4-(4-methylphenyl)butanoic acid
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| CAS Number | 4619-20-9 | [3][4] |
| Appearance | White powder | [4] |
| Melting Point | 127-130 °C | [3] |
| Solubility | Insoluble in water. Soluble in ethanol, esters, and chlorinated hydrocarbons. | [4][5] |
| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1] |
| Synonyms | 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid | [1][3] |
| InChI Key | OEEUWZITKKSXAZ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CCC(=O)O | [1] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common and established method for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4][6].
Reaction Scheme:
Figure 1: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid.
Detailed Experimental Procedure:
-
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesis vials
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
To a microwave vial, add anhydrous aluminum chloride (0.50 g, 3.75 mmol), toluene (3 mL), and succinic anhydride (0.25 g, 2.5 mmol)[6].
-
Add a magnetic stir bar to the vial and cap it securely.
-
Place the vial in a microwave reactor and heat according to the instrument's program for Friedel-Crafts acylation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
In a fume hood, carefully uncap the vial and add 6 mL of water. Recap the vial and shake vigorously for approximately 30 seconds[6].
-
Transfer the mixture to a 60 mL separatory funnel.
-
Rinse the microwave vial with 2 mL of ethyl acetate and add the washings to the separatory funnel.
-
Allow the layers to separate and extract the aqueous layer with an additional 4 mL of ethyl acetate[6].
-
Combine the organic layers and wash sequentially with 5 mL of saturated aqueous sodium bicarbonate solution and 5 mL of brine[6].
-
Dry the organic layer over anhydrous magnesium sulfate for approximately 5 minutes.
-
Filter the mixture and transfer the filtrate to a pre-weighed beaker.
-
Evaporate the solvent on a hotplate until a solid residue remains.
-
Allow the beaker to cool to room temperature and weigh to determine the crude product mass.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Spectroscopic Characterization
The structure of the synthesized 3-Oxo-4-(4-methylphenyl)butanoic acid can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available on PubChem[1] |
| ¹³C NMR | Data available on PubChem[1] |
| FTIR | Data available on PubChem[1] |
| Mass Spectrometry | Data available on PubChem[1] |
Biological Properties and Applications
Currently, there is a lack of substantial evidence in the scientific literature detailing the direct biological activity, mechanism of action, or specific signaling pathways associated with 3-Oxo-4-(4-methylphenyl)butanoic acid itself. Its primary significance in the life sciences and drug development lies in its role as a key synthetic intermediate.
Role as a Synthetic Intermediate
3-Oxo-4-(4-methylphenyl)butanoic acid serves as a precursor for the synthesis of a wide range of more complex molecules, some of which exhibit notable biological activities.
Workflow for the Utilization of 3-Oxo-4-(4-methylphenyl)butanoic acid:
Figure 2: General workflow for the application of the title compound.
-
Agrochemicals: This keto acid is a crucial component in the synthesis of modern agricultural products[7]. Its chemical structure is ideal for creating complex organic molecules with specific biological activities, allowing for the development of targeted pesticides and herbicides[7].
-
Pharmaceuticals: The butanoic acid moiety and the substituted phenyl ring provide a scaffold that can be chemically modified to produce derivatives with potential therapeutic applications. While specific examples directly originating from this starting material are not extensively detailed in readily available literature, related structures are known to be explored for various pharmacological activities.
Safety Information
3-Oxo-4-(4-methylphenyl)butanoic acid is classified as a hazardous substance. The following table summarizes the GHS hazard statements and precautionary measures.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[1][3] |
| H319 | Causes serious eye irritation.[1][3] | |
| H335 | May cause respiratory irritation.[1][3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Conclusion
3-Oxo-4-(4-methylphenyl)butanoic acid is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through the Friedel-Crafts acylation. While the compound itself does not have extensively reported direct biological effects, its utility as a precursor for the development of new agrochemicals and potentially pharmaceuticals is significant. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further research into the biological activities of its derivatives is a promising area for future exploration.
References
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. nbinno.com [nbinno.com]
